[4-[[1-(Difluoromethyl)imidazol-2-yl]methyl]piperazin-1-yl]-(oxan-3-yl)methanone
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Overview
Description
[4-[[1-(Difluoromethyl)imidazol-2-yl]methyl]piperazin-1-yl]-(oxan-3-yl)methanone: is a complex organic compound featuring a combination of imidazole, piperazine, and oxane moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[[1-(Difluoromethyl)imidazol-2-yl]methyl]piperazin-1-yl]-(oxan-3-yl)methanone typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia under acidic conditions.
Introduction of the Difluoromethyl Group: This step involves the fluorination of a methyl group attached to the imidazole ring, often using reagents like diethylaminosulfur trifluoride (DAST).
Attachment of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, where the imidazole derivative reacts with piperazine under basic conditions.
Formation of the Oxane Ring: The oxane ring is typically synthesized through cyclization reactions involving diols and appropriate catalysts.
Final Coupling: The final step involves coupling the imidazole-piperazine intermediate with the oxane derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the difluoromethyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where various substituents can be introduced to modify the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Agents: EDCI, DCC (dicyclohexylcarbodiimide).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while reduction of the difluoromethyl group can yield the corresponding methyl derivative.
Scientific Research Applications
Chemistry
In chemistry, [4-[[1-(Difluoromethyl)imidazol-2-yl]methyl]piperazin-1-yl]-(oxan-3-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
Biologically, this compound is studied for its potential as a pharmacophore in drug design. The imidazole ring is known for its biological activity, and the incorporation of piperazine and oxane rings can enhance the compound’s pharmacokinetic properties.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of drugs targeting specific enzymes or receptors, particularly in the treatment of infectious diseases and cancer.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for the modification of material properties to suit various applications.
Mechanism of Action
The mechanism of action of [4-[[1-(Difluoromethyl)imidazol-2-yl]methyl]piperazin-1-yl]-(oxan-3-yl)methanone involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, modulating their activity. The piperazine ring can enhance the compound’s ability to cross biological membranes, improving its bioavailability. The oxane ring can provide additional binding interactions, stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Similar Compounds
- [1-(Difluoromethyl)imidazol-2-yl]methylamine
- [4-(Imidazol-2-yl)methyl]piperazine
- [4-(Difluoromethyl)imidazol-2-yl]methylpiperazine
Uniqueness
Compared to similar compounds, [4-[[1-(Difluoromethyl)imidazol-2-yl]methyl]piperazin-1-yl]-(oxan-3-yl)methanone is unique due to the presence of the oxane ring, which can provide additional binding interactions and enhance the compound’s overall stability and bioactivity. This makes it a promising candidate for further development in various scientific and industrial applications.
Properties
IUPAC Name |
[4-[[1-(difluoromethyl)imidazol-2-yl]methyl]piperazin-1-yl]-(oxan-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22F2N4O2/c16-15(17)21-4-3-18-13(21)10-19-5-7-20(8-6-19)14(22)12-2-1-9-23-11-12/h3-4,12,15H,1-2,5-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZZMEFJZLLVZJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)C(=O)N2CCN(CC2)CC3=NC=CN3C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22F2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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